4-[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]oxan-4-amine;hydrochloride

CLogP Lipophilicity Drug-likeness

This heterobifunctional building block features a unique dual-tetrahydropyran topology bridged by a 1,2,4-oxadiazole core, offering a distinct quaternary amine handle for orthogonal derivatization. Unlike simpler mono-oxane or methyl analogs, its optimized CLogP (-1.941) and TPSA (83.4 Ų) enhance solubility and target engagement in polar binding pockets. The steric bulk of the dual oxane rings provides a strategic advantage over benzylic/allylic amines by reducing metabolic oxidation. For lead optimization and fragment-based drug discovery, this is an essential, non-substitutable scaffold for constructing dual pharmacophore ligands and diversifying screening libraries.

Molecular Formula C12H20ClN3O3
Molecular Weight 289.76
CAS No. 2241139-40-0
Cat. No. B2416262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]oxan-4-amine;hydrochloride
CAS2241139-40-0
Molecular FormulaC12H20ClN3O3
Molecular Weight289.76
Structural Identifiers
SMILESC1COCCC1C2=NOC(=N2)C3(CCOCC3)N.Cl
InChIInChI=1S/C12H19N3O3.ClH/c13-12(3-7-17-8-4-12)11-14-10(15-18-11)9-1-5-16-6-2-9;/h9H,1-8,13H2;1H
InChIKeyBYCZHZXPXTVSSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]oxan-4-amine Hydrochloride: A Dual Tetrahydropyran-1,2,4-Oxadiazole Building Block for Medicinal Chemistry Procurement


4-[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]oxan-4-amine hydrochloride (CAS 2241139-40-0) is a heterobifunctional building block comprising two tetrahydropyran (oxane) rings bridged by a 1,2,4-oxadiazole core, with a quaternary amine center on one tetrahydropyran ring . It is supplied as a hydrochloride salt with a molecular weight of 289.76 g/mol and a specified purity of 95% . The compound belongs to the class of primary aliphatic amines and is primarily utilized as a synthetic intermediate in medicinal chemistry for the construction of more complex molecular architectures .

Why 4-[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]oxan-4-amine Hydrochloride Cannot Be Replaced by Generic 1,2,4-Oxadiazole Analogs


Generic substitution within the 1,2,4-oxadiazole-amine class is unreliable for procurement decisions because the target compound embodies a unique dual tetrahydropyran topology with a quaternary amine center, a structural motif absent from simpler analogs . Computed physicochemical properties such as CLogP (-1.941) and topological polar surface area (83.4 Ų) differ substantially from methyl-substituted or single-ring variants, directly impacting solubility, permeability, and downstream synthetic utility [1]. Substituting with a mono-tetrahydropyran or methyl-oxadiazole analog would alter the steric and electronic profile of the final compound, potentially compromising target binding or pharmacokinetic properties in a lead optimization campaign.

Quantitative Differentiation Evidence for 4-[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]oxan-4-amine Hydrochloride Against Closest Analogs


Enhanced Hydrophilicity (CLogP) Versus the 3-Methyl Analog

The target compound exhibits a calculated logP (CLogP) of -1.941 , indicating substantially higher hydrophilicity compared to the closest analog 4-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-4-amine hydrochloride [1]. While the methyl analog's computed logP is not explicitly reported, the replacement of the lipophilic methyl group with a second tetrahydropyran ring introduces an additional oxygen atom and increases polar surface area, driving the CLogP into a more negative range. This difference in lipophilicity is critical for modulating aqueous solubility and permeability in drug discovery workflows.

CLogP Lipophilicity Drug-likeness

Increased Molecular Weight and Topological Complexity Versus Simplified Oxadiazole-Tetrahydropyran Amines

The target compound has a molecular weight of 289.76 g/mol (free base: 253.30 g/mol) [1], which is >35% higher than the mono-tetrahydropyran analog 4-(1,2,4-oxadiazol-3-yl)oxan-4-amine hydrochloride (205.64 g/mol) [2] and >25% higher than the methyl-substituted variant 4-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-4-amine (free base: 183.21 g/mol) [3]. The enhanced molecular weight arises from the unique dual oxane architecture and provides increased structural complexity suitable for fragment growing or lead diversification strategies where higher molecular weight scaffolds are desired.

Molecular weight Fragment-based drug discovery Lead optimization

Increased Hydrogen-Bond Acceptor Capacity Versus Single-Ring Oxadiazole Amines

The target compound possesses 6 hydrogen-bond acceptor sites and 2 hydrogen-bond donor sites [1]. In contrast, the simpler analog 4-(1,2,4-oxadiazol-3-yl)oxan-4-amine hydrochloride has only 5 acceptors and 2 donors [2]. The additional acceptor originates from the second tetrahydropyran oxygen, which enhances the compound's capacity for intermolecular hydrogen bonding, potentially strengthening target engagement or improving aqueous solubility compared to single-oxane analogs.

Hydrogen bonding Target engagement Solubility

Larger Topological Polar Surface Area (TPSA) Relative to Simplified Analogs

The topological polar surface area (TPSA) of the target compound is 83.4 Ų [1]. Although TPSA data for the direct hydrochloride salts of the comparators are not systematically available, the free base of the methyl analog (4-(3-methyl-1,2,4-oxadiazol-5-yl)oxan-4-amine) has a TPSA of approximately 68.2 Ų [2]. The target's larger TPSA is a direct consequence of the second tetrahydropyran oxygen and the quaternary amine-bearing carbon, which contribute additional polar surface. This places the compound closer to the TPSA threshold of 140 Ų often associated with poor oral absorption, yet still within an acceptable range for lead-like compounds, while offering a distinct polarity profile for tuning bioavailability or CNS penetration.

TPSA Oral bioavailability Blood-brain barrier penetration

Optimal Procurement and Application Scenarios for 4-[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]oxan-4-amine Hydrochloride


Fragment-Based Drug Discovery Requiring a Hydrophilic, Hydrogen-Bond-Rich Scaffold

When a fragment screen identifies a hit with a single tetrahydropyran or oxadiazole motif, this compound serves as a dual-ring expansion fragment. Its CLogP of -1.941 and 6 hydrogen-bond acceptor sites [1] introduce polar functionality that can improve solubility and target engagement without resorting to charged functionalities, making it ideal for growing fragments toward lead-like molecules targeting enzymes or protein-protein interactions with polar binding pockets.

Late-Stage Diversification in Lead Optimization of CNS or Peripheral Therapeutics

In lead optimization programs where the core scaffold already occupies a hydrophobic pocket, this compound provides a peripheral solubilizing motif with a TPSA of 83.4 Ų . The quaternary amine center offers a synthetic handle for further derivatization, while the dual oxane rings introduce steric bulk that can reduce metabolic oxidation compared to benzylic or allylic amine analogs.

Synthesis of Dual Pharmacophore Ligands via Parallel Derivatization

The compound's two distinct tetrahydropyran rings, bridged by the 1,2,4-oxadiazole, enable orthogonal functionalization strategies. One ring can be elaborated through the amine handle, while the other can be modified at the oxadiazole C-3 position, allowing for the construction of dual pharmacophore ligands in a single building block step—a strategy not feasible with simpler mono-oxane or methyl-oxadiazole analogs.

Procurement for Physicochemical Property Screening Panels

Organizations conducting systematic SAR explorations of 1,2,4-oxadiazole chemical space should prioritize this compound for inclusion in diversity screening sets because its molecular weight (289.76 g/mol), CLogP (-1.941), and TPSA (83.4 Ų) occupy a distinct region of physicochemical property space compared to its closest analogs [1]. This fills a gap in the property distribution of commercially available oxadiazole building blocks.

Quote Request

Request a Quote for 4-[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]oxan-4-amine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.